6-Bromo-3-fluoropicolinic acid
Description
6-Bromo-3-fluoropicolinic acid (CAS: 1052714-48-3) is a halogenated pyridine derivative with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 219.9959 g/mol . Its structure features a pyridine ring substituted with bromine at position 6, fluorine at position 3, and a carboxylic acid group at position 2 (SMILES: C1=CC(=NC(=C1F)C(=O)O)Br) . Key physical properties include collision cross-section (CCS) values for various adducts, such as 136.8 Ų for [M+H]+ and 134.7 Ų for [M-H]- .
Properties
IUPAC Name |
6-bromo-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYBWHCNWDFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743665 | |
| Record name | 6-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052714-48-3 | |
| Record name | 6-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method includes the bromination of 3-fluoropicolinic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted picolinic acids .
Scientific Research Applications
6-Bromo-3-fluoropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoropicolinic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological molecules. This compound can inhibit enzyme activity or modulate receptor functions by forming stable complexes with target proteins .
Comparison with Similar Compounds
Positional and Structural Isomers
5-Bromo-3-fluoropicolinic Acid
- Molecular Formula: C₆H₃BrFNO₂ (identical to 6-Bromo-3-fluoropicolinic acid)
- Key Difference : Bromine at position 5 instead of 5.
- Properties : Similar molecular weight (220.00 g/mol) but distinct reactivity due to altered electronic effects. SMILES:
OC(=O)c1ncc(Br)cc1F. - Commercial Availability : Supplied by Sigma-Aldrich (97% purity) .
3-Bromo-6-fluoropicolinic Acid (CAS: 1211589-43-3)
- Molecular Formula: C₆H₃BrFNO₂
- Key Difference : Bromine and fluorine substituents swapped (Br at position 3, F at position 6).
- Properties : Molecular weight 220 g/mol; CCS data unavailable. MDL Number: MFCD13185802 .
6-Bromo-3-chloro-5-fluoropicolinic Acid (CAS: 514798-17-5)
- Molecular Formula: C₆H₂BrClFNO₂
- Key Difference : Additional chlorine at position 5.
- Properties : Higher molecular weight (254.44 g/mol) and enhanced electrophilicity due to multiple halogens .
Functional Group Variants
6-Bromo-3-methoxypicolinic Acid (CAS: 321596-58-1)
- Molecular Formula: C₇H₅BrNO₃
- Key Difference : Methoxy (-OCH₃) replaces fluorine at position 3.
- Properties : Increased lipophilicity (LogP ~1.2 estimated) and altered solubility .
3-Bromo-5-(trifluoromethyl)picolinic Acid (CAS: 1005474-88-3)
- Molecular Formula: C₇H₄BrF₃NO₂
- Key Difference : Trifluoromethyl (-CF₃) at position 5.
- Properties : Enhanced metabolic stability and electron-withdrawing effects .
Comparative Data Table
Key Research Findings
- Synthetic Utility : Bromine and fluorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures, as seen in derivatives like methyl 6-bromo-3-fluoropicolinate .
- Physicochemical Properties : The collision cross-section (CCS) of this compound ([M+H]+: 136.8 Ų) suggests a compact structure compared to bulkier analogs like 6-Bromo-3-chloro-5-fluoropicolinic acid .
Notes and Limitations
- Literature Gaps: No peer-reviewed studies directly compare the biological activity or synthetic routes of these compounds, highlighting a research need .
- Purity Variability : Discrepancies in reported purity (e.g., 95% vs. 97% for this compound) suggest batch-specific differences .
Biological Activity
Overview
6-Bromo-3-fluoropicolinic acid (C₆H₃BrFNO₂) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological molecules, making it a valuable subject for research into enzyme inhibition and receptor modulation.
- Molecular Formula : C₆H₃BrFNO₂
- Molecular Weight : 220 g/mol
- Structure : The compound features a pyridine ring substituted at the 6-position with bromine and at the 3-position with fluorine, contributing to its distinct chemical behavior.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit specific enzymes by forming stable complexes, thereby modulating their activity. This property is particularly significant in the context of drug design for targeting metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing their function and downstream signaling pathways.
Medicinal Chemistry
Research indicates that this compound has potential applications in:
- Anticancer Agents : Its structure allows for selective targeting of tumor cells, potentially reducing drug resistance and minimizing side effects associated with conventional therapies. Studies have shown that fluorinated compounds often exhibit enhanced potency against cancer cell lines .
- Neurological Disorders : As an intermediate in the synthesis of pharmaceuticals, it may contribute to the development of drugs aimed at treating neurological conditions.
Enzyme Inhibition Studies
A study focused on the inhibitory effects of various fluorinated compounds, including this compound, demonstrated significant activity against specific enzymes involved in folate metabolism. The compound showed promising results in inhibiting growth in CHO cells expressing folate receptors (FRs), highlighting its potential as a targeted therapeutic agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoropicolinic Acid | Fluorine at position 3 | Lower reactivity compared to brominated analogues |
| 6-Bromo-2-fluoropicolinic Acid | Bromine at position 6, Fluorine at 2 | Different reactivity profile; less potent |
| 6-Bromo-3-chloropicolinic Acid | Chlorine instead of fluorine | Varies significantly in biological interactions |
This table illustrates how the positioning of halogen atoms influences the compound's reactivity and biological efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in ACS Publications reported that fluorinated compounds similar to this compound exhibited enhanced selectivity towards tumor cells expressing folate receptors, providing insights into their potential as anticancer agents .
- Enzyme Activity Modulation : Research indicated that the presence of bromine and fluorine significantly altered the binding affinity towards specific enzymes, suggesting that these substitutions could be strategically utilized in drug design to enhance therapeutic effects while reducing side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-3-fluoropicolinic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be achieved via halogenation of picolinic acid derivatives. For example, bromination at the 6-position followed by fluorination at the 3-position using directed metalation or cross-coupling reactions (e.g., Suzuki-Miyaura). Key parameters include temperature control (<0°C for fluorination to minimize side reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling). Oxidation of pre-functionalized pyridine intermediates (e.g., methyl to carboxylic acid) may require strong oxidizing agents like KMnO₄ under acidic conditions .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed mp (e.g., 192–194°C for related bromopicolinic acids) with literature values .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to electron-withdrawing Br/F groups).
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What storage conditions are recommended for this compound to ensure stability?
- Methodological Answer : Store at room temperature in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light, as halogenated aromatics may undergo photolytic cleavage. For long-term storage (>6 months), consider refrigeration (2–8°C) in inert atmospheres (argon/vacuum-sealed) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm regiochemistry.
- Use X-ray crystallography for unambiguous structural determination, particularly if steric effects from Br/F substituents distort electronic environments.
- Cross-validate with DFT calculations to model expected chemical shifts and compare with experimental data .
Q. What challenges arise in regioselective functionalization of the pyridine ring for this compound derivatives?
- Methodological Answer : Competing halogenation at adjacent positions (e.g., 5- vs. 6-bromo) can occur due to directing effects. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl for fluorination).
- Directed Ortho-Metalation : Employ strong bases (LDA) with directing groups (e.g., methoxy) to control substitution patterns .
Q. How can this compound be utilized in medicinal chemistry, particularly in kinase inhibitor design?
- Methodological Answer : The carboxylic acid moiety enables conjugation to pharmacophores via amide bonds, while Br/F substituents enhance target binding through halogen bonding. For example:
- Fragment-Based Drug Discovery : Screen as a core scaffold for ATP-binding pocket interactions.
- Prodrug Development : Esterify the carboxylic acid to improve bioavailability, followed by enzymatic hydrolysis in vivo .
Q. What strategies minimize by-products during large-scale synthesis of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
